molecular formula C15H23BN2O3 B1455217 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide CAS No. 1452577-79-5

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Cat. No. B1455217
M. Wt: 290.17 g/mol
InChI Key: FFFJGJJJTJDQPV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

This compound is involved in the synthesis of boric acid ester intermediates with benzene rings. A study demonstrated the synthesis of related compounds through a three-step substitution reaction. The structures were confirmed via spectroscopic methods and X-ray diffraction, with molecular structures further analyzed using density functional theory (DFT). This research provides insight into the physicochemical properties of the compounds, which could be relevant for materials science and analytical chemistry (P. Huang et al., 2021).

Sensing Applications

Research on Schiff Base Substituent-Triggered Efficient Deboration Reaction and Its Application in Highly Sensitive Hydrogen Peroxide Vapor Detection has highlighted the potential of such compounds in creating sensitive detection systems for H2O2 vapor, a component of peroxide-based explosives. This work introduces functional groups to enhance the sensing performance of borate to hydrogen peroxide vapor, indicating applications in security and environmental monitoring (Yanyan Fu et al., 2016).

Antioxidant and Anticancer Activities

Derivatives of this compound have been synthesized and tested for their antioxidant and anticancer activities. Notably, certain derivatives showed significant cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting their potential in developing new anticancer therapies (I. Tumosienė et al., 2020).

Material Science Applications

The compound has been utilized in the synthesis of novel materials, such as in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy. This study demonstrates the utility of the compound in designing smart drug delivery systems that respond to specific physiological triggers, offering targeted therapeutic action with minimized side effects (Shuxian Ren et al., 2022).

Future Directions

The future directions for research and development involving “3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide” are not specified in the search results .

properties

IUPAC Name

3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFJGJJJTJDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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